molecular formula C12H3Cl5O B3066058 1,2,6,7,8-Pentachlorodibenzofuran CAS No. 69433-00-7

1,2,6,7,8-Pentachlorodibenzofuran

Cat. No.: B3066058
CAS No.: 69433-00-7
M. Wt: 340.4 g/mol
InChI Key: ZAAVDGLJEOXCMV-UHFFFAOYSA-N
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Description

1,2,6,7,8-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds with one or several hydrogen atoms in the dibenzofuran structure replaced by chlorine atoms. These compounds are known for their persistence in the environment and potential toxic effects. This compound, in particular, is a highly chlorinated derivative of dibenzofuran and is often studied for its environmental impact and toxicological properties .

Scientific Research Applications

1,2,6,7,8-Pentachlorodibenzofuran has several scientific research applications, including:

Safety and Hazards

1,2,6,7,8-Pentachlorodibenzofuran is toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6,7,8-Pentachlorodibenzofuran can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of polychlorinated dibenzofurans, including this compound, often occurs as an inadvertent by-product during the manufacture of other chlorinated compounds such as polychlorinated biphenyls and chlorophenols. These compounds can also be formed during the pyrolysis or incineration of chlorine-containing products .

Chemical Reactions Analysis

Types of Reactions

1,2,6,7,8-Pentachlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less chlorinated dibenzofurans .

Mechanism of Action

1,2,6,7,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor involved in the expression of various genes. Upon binding to AhR, the compound induces the expression of genes such as CYP1A1 and CYP1A2, which are involved in the metabolism of xenobiotics. This mechanism is similar to that of other dioxin-like compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical properties, environmental persistence, and toxicological effects. Its binding affinity to the aryl hydrocarbon receptor and subsequent gene expression induction are key factors that distinguish it from other similar compounds .

Properties

IUPAC Name

1,2,6,7,8-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-5-1-2-7-8(9(5)15)4-3-6(14)10(16)11(17)12(4)18-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAVDGLJEOXCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(C(=C(C=C23)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219597
Record name 1,2,6,7,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69433-00-7
Record name 1,2,6,7,8-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069433007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6,7,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,6,7,8-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB2S77F2KB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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